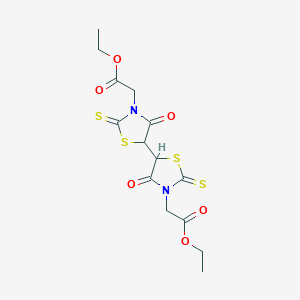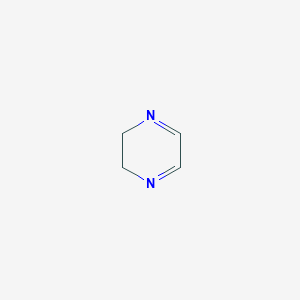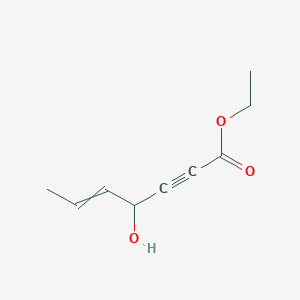![molecular formula C21H25N3O3 B14342195 6-[3-(4-Phenylpiperazin-1-yl)propoxy]-2H-1,4-benzoxazin-3(4H)-one CAS No. 92388-09-5](/img/structure/B14342195.png)
6-[3-(4-Phenylpiperazin-1-yl)propoxy]-2H-1,4-benzoxazin-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[3-(4-Phenylpiperazin-1-yl)propoxy]-2H-1,4-benzoxazin-3(4H)-one is a synthetic organic compound that belongs to the class of benzoxazines. This compound is characterized by the presence of a phenylpiperazine moiety linked to a benzoxazine core through a propoxy chain. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(4-Phenylpiperazin-1-yl)propoxy]-2H-1,4-benzoxazin-3(4H)-one typically involves multiple steps:
Formation of the Benzoxazine Core: The benzoxazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Propoxy Chain: The propoxy chain is introduced via nucleophilic substitution reactions, where an appropriate leaving group is replaced by the propoxy moiety.
Attachment of the Phenylpiperazine Moiety: The final step involves the coupling of the phenylpiperazine moiety to the propoxy-benzoxazine intermediate. This can be achieved through reductive amination or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-[3-(4-Phenylpiperazin-1-yl)propoxy]-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown promise in biological assays, particularly in the study of receptor interactions and signaling pathways.
Industry: The compound’s unique structure makes it a candidate for the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-[3-(4-Phenylpiperazin-1-yl)propoxy]-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with various receptors, potentially modulating their activity. This interaction can influence signaling pathways and lead to the observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound shares a similar piperazine moiety but differs in the core structure and substituents.
6-(4-Phenylpiperazin-1-yl)pyridine-3-carboximidamide: Another compound with a phenylpiperazine moiety, but with a pyridine core instead of a benzoxazine.
Uniqueness
6-[3-(4-Phenylpiperazin-1-yl)propoxy]-2H-1,4-benzoxazin-3(4H)-one is unique due to its benzoxazine core, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
92388-09-5 |
|---|---|
Fórmula molecular |
C21H25N3O3 |
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
6-[3-(4-phenylpiperazin-1-yl)propoxy]-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C21H25N3O3/c25-21-16-27-20-8-7-18(15-19(20)22-21)26-14-4-9-23-10-12-24(13-11-23)17-5-2-1-3-6-17/h1-3,5-8,15H,4,9-14,16H2,(H,22,25) |
Clave InChI |
MOGWZBPDDJWTJQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCCOC2=CC3=C(C=C2)OCC(=O)N3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


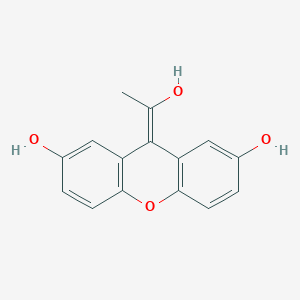
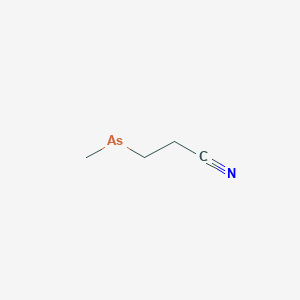
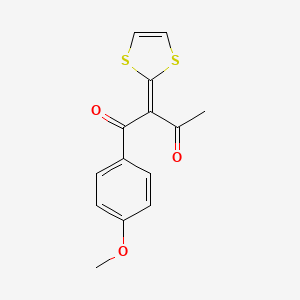
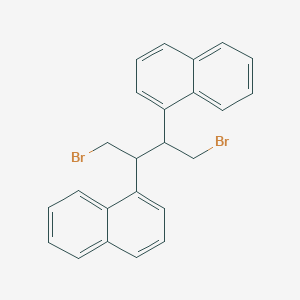


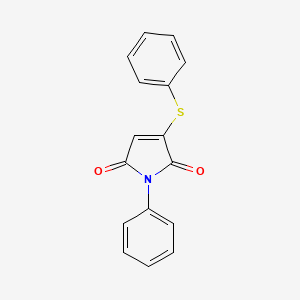
![[(Bicyclo[3.1.1]hept-2-en-2-yl)oxy](trimethyl)silane](/img/structure/B14342151.png)
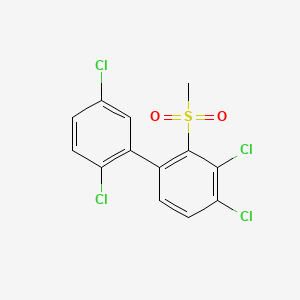
![6-[4-(Pyridin-3-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14342167.png)
